molecular formula C22H20BrO2P B3057405 Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate CAS No. 803-14-5

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate

Cat. No.: B3057405
CAS No.: 803-14-5
M. Wt: 427.3 g/mol
InChI Key: DYZCMZIYGNZTCI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C22H20BrO2P. It is a white to yellow solid that is used in various chemical reactions and research applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is a type of Wittig reagent . Wittig reagents are primarily used in organic chemistry for the synthesis of alkenes . They target carbonyl compounds such as aldehydes and ketones, which play a crucial role in various biochemical reactions .

Mode of Action

The compound interacts with its targets (carbonyl compounds) through a process known as the Wittig reaction . In this reaction, the phosphorus atom in the Wittig reagent forms a strong double bond with the carbon atom of the carbonyl compound, resulting in the formation of an alkene .

Biochemical Pathways

The Wittig reaction is a fundamental part of many biochemical pathways, particularly those involved in the synthesis of complex organic molecules . The formation of alkenes can lead to the production of various downstream products, including lipids, steroids, and other biologically active molecules .

Pharmacokinetics

Like other wittig reagents, it is likely to have a high reactivity and a relatively short half-life in biological systems . Its bioavailability would largely depend on the specific conditions of the reaction, including the presence of suitable carbonyl compounds .

Result of Action

The primary result of the action of this compound is the formation of alkenes . These alkenes can then participate in further reactions, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water or other polar solvents can potentially interfere with the Wittig reaction . Additionally, the reaction is typically performed under basic conditions, and changes in pH can significantly affect its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of ethyl bromoacetate with triphenylphosphine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and ethanol are frequently used solvents.

    Catalysts: Palladium and copper catalysts are often employed in coupling reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted acetates, alkenes, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Research: The compound is used in the study of enzyme mechanisms and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, offering more versatility compared to its analogs.

Properties

IUPAC Name

ethyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZCMZIYGNZTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456794
Record name Ethyl bromo(triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803-14-5
Record name Ethyl bromo(triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate
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Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate
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Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate
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Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate

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